N,N-di(butan-2-yl)-2-chlorobenzamide
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Overview
Description
N,N-di(butan-2-yl)-2-chlorobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of two butan-2-yl groups attached to the nitrogen atoms and a chlorine atom attached to the benzene ring. Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(butan-2-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with butan-2-amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chlorobenzoyl chloride+2butan-2-amine→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-di(butan-2-yl)-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzene ring can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group in the benzamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The butan-2-yl groups can be oxidized to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: N,N-di(butan-2-yl)-2-substituted benzamides.
Reduction: N,N-di(butan-2-yl)-2-aminobenzene.
Oxidation: N,N-di(butan-2-yl)-2-ketobenzamide or N,N-di(butan-2-yl)-2-carboxybenzamide.
Scientific Research Applications
N,N-di(butan-2-yl)-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-di(butan-2-yl)-2-chlorobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic processes and receptors on cell surfaces.
Comparison with Similar Compounds
Similar Compounds
- N,N-di(butan-2-yl)-2-fluorobenzamide
- N,N-di(butan-2-yl)-2-bromobenzamide
- N,N-di(butan-2-yl)-2-iodobenzamide
Uniqueness
N,N-di(butan-2-yl)-2-chlorobenzamide is unique due to the presence of the chlorine atom, which imparts specific chemical properties such as increased reactivity in substitution reactions. The butan-2-yl groups also contribute to its distinct steric and electronic characteristics, influencing its interactions with other molecules and its overall stability.
Properties
Molecular Formula |
C15H22ClNO |
---|---|
Molecular Weight |
267.79 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)-2-chlorobenzamide |
InChI |
InChI=1S/C15H22ClNO/c1-5-11(3)17(12(4)6-2)15(18)13-9-7-8-10-14(13)16/h7-12H,5-6H2,1-4H3 |
InChI Key |
SFUGRWOTXNRGFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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